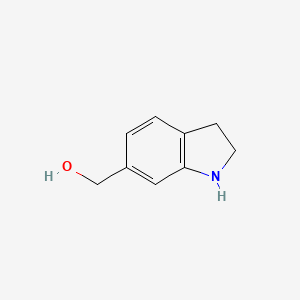

2,3-dihydro-1H-indol-6-ylmethanol

Description

Significance of Indoline (B122111) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

Indoline scaffolds are of paramount importance in modern organic synthesis and heterocyclic chemistry due to their widespread presence in a vast array of natural products and pharmaceutically active molecules. chemscene.comchemicalbook.com Their unique structural and electronic properties make them versatile building blocks for the synthesis of more complex molecular architectures. chemscene.com The indoline nucleus is a common feature in many alkaloids and has been identified as a key pharmacophore in drugs targeting a range of therapeutic areas, including cancer, bacterial infections, and cardiovascular diseases. chemscene.com The ability of the indoline structure to present substituents in a well-defined spatial orientation allows for precise interactions with biological targets, making it a highly sought-after motif in drug discovery. chemicalbook.com

Structural Classification and Nomenclature of Dihydroindole Derivatives

Dihydroindole derivatives are classified based on the position and nature of the substituents on the bicyclic ring system. The numbering of the indoline ring follows the standard IUPAC nomenclature for heterocyclic compounds, with the nitrogen atom assigned the '1' position. Consequently, derivatives can be functionalized at various positions on both the benzene (B151609) and the reduced pyrrole (B145914) rings.

The nomenclature of these derivatives specifies the location of saturation. Since the indole (B1671886) ring has two double bonds in the five-membered ring, the dihydro derivative has one of these reduced. The most common isomer is 2,3-dihydro-1H-indole, which is formally named indoline. nih.gov Substituents are then named and numbered according to standard organic nomenclature rules. For example, in 2,3-dihydro-1H-indol-6-ylmethanol, the "-ylmethanol" suffix indicates a hydroxymethyl group (-CH₂OH) attached to the 6-position of the indoline core.

Overview of this compound within the Dihydroindole Chemical Space

This compound, with the CAS number 1314908-30-9, is a specific derivative of the indoline scaffold. chemscene.comuni.luchemicalbook.com It possesses a methanol (B129727) group at the 6-position of the benzene ring, adding a functional handle that can be utilized for further chemical modifications. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents.

Chemical and Physical Properties of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1314908-30-9 chemscene.comuni.luchemicalbook.com |

| Molecular Formula | C₉H₁₁NO chemscene.comuni.lu |

| Molecular Weight | 149.19 g/mol chemscene.com |

| Boiling Point (Predicted) | 322.0 ± 21.0 °C |

| Topological Polar Surface Area (TPSA) | 32.26 Ų |

| logP (Predicted) | 1.1469 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Note: Some data, such as the boiling point and logP, are based on computational predictions and should be considered as estimates.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, primarily involving the reduction of a suitable indole precursor. A common method involves the reduction of an indole-6-carboxylic acid derivative.

A plausible synthetic route would begin with indole-6-carboxylic acid. sigmaaldrich.com The carboxylic acid functional group can be reduced to a primary alcohol. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). libretexts.org Following the reduction of the carboxylic acid to the alcohol, the indole ring itself needs to be selectively reduced to the corresponding indoline. This can be accomplished through catalytic hydrogenation, often using a platinum catalyst under increased temperature and pressure, or by using other reducing agents known to selectively reduce the pyrrole ring of indoles. acs.orgorganic-chemistry.org

Alternatively, one could start with an indole-6-carboxaldehyde. The aldehyde can be reduced to the corresponding alcohol, followed by the reduction of the indole ring. researchgate.net The choice of reagents and reaction conditions is crucial to ensure the chemoselective reduction of the desired functional groups without affecting other parts of the molecule.

Applications and Research Findings

This compound serves as a key building block in the synthesis of complex heterocyclic compounds with potential biological activity. Its primary utility lies in its bifunctional nature, possessing both the indoline core and a reactive hydroxymethyl group.

A notable application of this compound is as an intermediate in the synthesis of potent and selective inhibitors of NADPH oxidase 2 (NOX2). mdpi.com Specifically, it has been utilized in the improved synthesis of compounds based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold, such as GSK2795039 and NCATS-SM7270. mdpi.com These inhibitors are being investigated for their therapeutic potential in a variety of diseases where NOX2 activity is implicated, including neurodegenerative and cardiovascular disorders. mdpi.com The synthesis of these complex inhibitors highlights the importance of this compound as a crucial starting material.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-6-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-2,5,10-11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGMIPKABNEUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314908-30-9 | |

| Record name | (2,3-dihydro-1H-indol-6-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydro 1h Indol 6 Ylmethanol and Its Analogues

Direct Synthetic Approaches to 2,3-Dihydro-1H-Indol-6-ylmethanol

Direct synthesis of this compound involves the formation of the indoline (B122111) structure with the hydroxymethyl group already present or formed in a subsequent step from a suitable precursor.

Catalytic hydrogenation is a common method for the reduction of the C2-C3 double bond in the indole (B1671886) ring to yield the corresponding indoline. For the synthesis of this compound, a suitable precursor is indole-6-carboxylic acid or its ester, methyl indole-6-carboxylate. The process typically involves two key reductive steps: the reduction of the pyrrole (B145914) ring and the reduction of the carboxyl group to a hydroxymethyl group.

The reduction of the indole ring to an indoline can be achieved using various catalysts under hydrogen pressure. While reducing the heterocyclic ring, the benzene (B151609) ring can also be reduced to a 4,7-dihydroindole with reagents like lithium in liquid ammonia. However, acidic reagents such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid can selectively reduce the heterocyclic ring to give indoline. nih.gov

The carboxylic acid or ester at the 6-position can be reduced to the corresponding alcohol. While catalytic hydrogenation can reduce aldehydes and ketones to alcohols, carboxylic acids and esters are generally less reactive and may require harsher conditions, such as increased temperature and pressure with a platinum catalyst. derpharmachemica.com More recent methods have employed newer catalysts that allow for the hydrogenation of carboxylic acids to alcohols under milder conditions. researchgate.net

A plausible synthetic route would involve the esterification of indole-6-carboxylic acid to methyl indole-6-carboxylate, followed by catalytic hydrogenation to reduce both the indole ring and the ester functionality.

Table 1: Catalytic Hydrogenation of Indole Derivatives

| Precursor | Catalyst | Product | Reference |

|---|---|---|---|

| Indole-6-carboxylic acid / Methyl indole-6-carboxylate | Platinum | This compound | derpharmachemica.com |

Reductive strategies targeting carbonyl and nitro groups on the indole nucleus provide alternative pathways to this compound. A key precursor for this approach is a 6-nitroindole (B147325) derivative.

The synthesis of 6-nitroindole derivatives can be achieved through nitration of the indole ring. For instance, 6-nitro-1H-indole-3-carbaldehyde can be synthesized by treating 1H-indole-3-carbaldehyde with a mixture of nitric acid and glacial acetic acid. The nitro group can then be reduced to an amino group using agents like hydrogen gas with a palladium catalyst or tin(II) chloride.

Simultaneously, the aldehyde or another carbonyl group at a different position can be reduced. For example, the aldehyde group of 6-nitro-1H-indole-3-carbaldehyde can be oxidized to a carboxylic acid and then reduced to an alcohol.

Reductive amination is another powerful technique. wikipedia.org It involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine. byjus.com This method is particularly useful for synthesizing substituted amines and can be performed in a one-pot reaction, making it an efficient process in green chemistry. wikipedia.org

A potential route to the target compound could start with 6-nitroindole. The nitro group can be reduced to an amine, and a formyl group could be introduced at another position, which is then reduced to the hydroxymethyl group. The indole ring itself would then be reduced to the dihydroindole.

Table 2: Reduction of Functionalized Indoles

| Starting Material | Reagent(s) | Key Transformation | Product Feature | Reference |

|---|---|---|---|---|

| 6-Nitro-1H-indole-3-carbaldehyde | H₂/Pd-C or SnCl₂ | Reduction of nitro group | 6-Amino-1H-indole-3-carbaldehyde | |

| Aldehyde/Ketone + Amine | NaBH₃CN | Reductive amination | Substituted amine | wikipedia.orgbyjus.com |

The construction of the dihydroindole ring system through cyclization and annulation reactions is a fundamental approach in indole chemistry. The Fischer indole synthesis is a classic and widely used method for forming the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com This reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the initially formed phenylhydrazone. wikipedia.org

To synthesize a 6-substituted indole, such as a precursor to this compound, one would start with a correspondingly substituted phenylhydrazine. However, the Fischer indole synthesis can sometimes lead to abnormal products, especially with substituted phenylhydrazones. For example, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH can yield ethyl 6-chloroindole-2-carboxylate as an unexpected major product. nih.gov Despite these challenges, the Fischer indole synthesis has been successfully applied to the synthesis of 6-alkylindoles. nih.gov

Modern variations of cyclization reactions offer more control and broader substrate scope. For instance, palladium-catalyzed reactions can be used to form the indole ring. taylorandfrancis.com The intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, is a powerful tool for constructing cyclic and heterocyclic compounds, including indolines. chim.itwikipedia.orgwikipedia.org

Table 3: Cyclization Reactions for Indole and Dihydroindole Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + Aldehyde/Ketone | Acid (Brønsted or Lewis) | Indole | wikipedia.orgbyjus.com |

| Buchwald Modification | Aryl bromide + Hydrazone | Palladium catalyst | N-Arylhydrazone | wikipedia.org |

Synthesis of Substituted 2,3-Dihydro-1H-Indoles: Precedent and Adaptability

The synthesis of substituted dihydroindoles often relies on established methods that can be adapted to introduce a variety of functional groups onto the indoline core.

2-Oxindoles and 2-chloroindoles are versatile precursors for the synthesis of 2,3-dihydroindoles. nih.gov A synthetic strategy can involve the reduction of functional groups in these molecules using various reducing agents, such as boron hydrides. nih.gov

For instance, new 2,3-dihydroindole derivatives can be prepared from polyfunctional 2-oxindoles. nih.gov The reduction of 2-oxindoles can be achieved using borane (B79455) (BH₃) generated in situ from sodium borohydride (B1222165) and iodine in dry tetrahydrofuran (B95107). nih.gov This method can be used to synthesize dihydro-derivatives of biologically active molecules like melatonin. nih.gov

Several classical and modern named reactions are instrumental in the synthesis of dihydroindoles. The Fischer indole synthesis , as previously mentioned, is a cornerstone for creating the indole nucleus, which can then be reduced to a dihydroindole. wikipedia.orgbyjus.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly versatile and has been instrumental in synthesizing a wide array of aryl amines, which can be precursors to heterocyclic compounds like indolines. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. youtube.com

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org Intramolecular versions of the Heck reaction are particularly powerful for synthesizing cyclic structures, including dihydroindoles. chim.itwikipedia.org The reaction can be used to create both endo and exo double bonds within the newly formed ring. wikipedia.org

These named reactions provide a robust toolbox for chemists to construct and functionalize the dihydroindole scaffold, allowing for the synthesis of a diverse range of analogues of this compound.

Table 4: Named Reactions in Dihydroindole Synthesis

| Named Reaction | Key Transformation | Catalyst System | Utility | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Formation of indole ring from phenylhydrazone | Acid catalysis | Core indole structure synthesis | wikipedia.orgbyjus.com |

| Buchwald-Hartwig Amination | C-N bond formation | Palladium/Phosphine ligand | Synthesis of aryl amine precursors | wikipedia.orglibretexts.org |

Stereoselective and Enantioselective Synthesis of Chiral Dihydroindole Analogues

The synthesis of chiral dihydroindole analogues, particularly those with defined stereochemistry at the C2 and C3 positions, is of significant interest due to the prevalence of this scaffold in numerous biologically active compounds. Methodologies to achieve this stereocontrol can be broadly categorized into chiral auxiliary-mediated syntheses, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. This strategy has been effectively applied in the synthesis of complex molecules. researchgate.netresearchgate.netyoutube.com

In the context of dihydroindole synthesis, a chiral auxiliary can be attached to the nitrogen atom or to a precursor molecule that will undergo cyclization. For instance, a notable approach involves the use of camphor-derived chiral auxiliaries. These auxiliaries can influence the stereochemical outcome of reactions such as alkylations and Diels-Alder reactions, which can be key steps in the construction of the dihydroindole ring system. researchgate.net The choice of solvent can also play a crucial role, with different solvents sometimes leading to the formation of different diastereomers from the same chiral auxiliary. researchgate.net

Another widely utilized class of chiral auxiliaries are the oxazolidinones, famously developed by Evans. researchgate.net These are typically employed in asymmetric aldol (B89426) reactions, alkylations, and other transformations that can be precursors to the formation of chiral substituted indolines. The rigidity of the oxazolidinone ring and its ability to chelate to metal centers provide a well-defined chiral environment, leading to high levels of asymmetric induction. researchgate.net For example, a chiral oxazolidinone derived from the readily available cis-1-amino-2-hydroxyindan can be acylated and subsequently undergo highly diastereoselective aldol reactions, with the resulting adducts serving as versatile intermediates for further transformations into complex chiral structures. chiralpedia.com

The general principle of using a chiral auxiliary involves three key stages: covalent attachment of the auxiliary to the substrate, a diastereoselective bond-forming reaction to create the new stereocenter, and finally, cleavage of the auxiliary to yield the desired chiral product and allow for the recovery and recycling of the auxiliary. youtube.com While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Camphor-derived auxiliaries | Alkylation, Diels-Alder | Concave structure provides facial bias; solvent can influence diastereoselectivity. researchgate.net |

| Evans' Oxazolidinones | Aldol reaction, Alkylation | Forms rigid chelated intermediates leading to high diastereoselectivity. researchgate.net |

| (R)-Pantolactone | Cyclopropanation | Used in rhodium-catalyzed reactions to produce chiral cyclopropanes as precursors to dihydrofurans. clockss.org |

| (-)-Sparteine | Carbolithiation | Acts as a chiral ligand to induce asymmetry in the formation of 3-substituted indolines. nih.gov |

Asymmetric Catalysis in Dihydroindole Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. Various catalytic systems have been developed for the asymmetric synthesis of dihydroindoles.

One prominent strategy is the enantioselective reduction of 3H-indoles (or their in situ generated precursors) to indolines. oup.comasianpubs.orgacs.org Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for this transformation. In a typical reaction, a Hantzsch dihydropyridine (B1217469) serves as the hydrogen source in a transfer hydrogenation process. oup.comacs.org This metal-free approach provides access to a wide range of optically active indolines with high enantioselectivities under mild reaction conditions. acs.org

Transition metal catalysis is also a cornerstone of asymmetric dihydroindole synthesis. Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has been shown to be a facile one-pot process for producing chiral indolines with high enantiomeric excess (up to 96% ee). researchgate.net Ruthenium(II) catalysts have been employed in enantioselective C-H functionalization to construct 3,4-disubstituted indolines. scilit.com In these reactions, a chiral amine can act as a transient directing group, controlling the asymmetric induction. scilit.com Furthermore, rhodium-catalyzed C-H insertion of donor/donor carbenes provides a method for the rapid construction of densely substituted indolines with high diastereo- and enantioselectivity. nih.gov

Table 2: Asymmetric Catalytic Methods for Dihydroindole Synthesis

| Catalyst Type | Reaction | Substrate Scope | Enantioselectivity (ee) |

| Chiral Brønsted Acid | Transfer Hydrogenation | 2-Aryl-3H-indoles | Up to 97% oup.comacs.org |

| Palladium/Chiral Ligand | Asymmetric Hydrogenation | In situ generated indoles | Up to 96% researchgate.net |

| Ruthenium(II)/Chiral Amine | C-H Hydroarylation | N-alkenylbenzaldehydes | Not specified scilit.com |

| Rhodium(II)/Chiral Carboxylate | C-H Insertion | Hydrazones | Up to >99% nih.gov |

| Copper(I)/Chiral Ligand | Reductive Cyclization | 2-Ethynylaryl methylenecyclopropane | Not specified selvita.com |

Kinetic Resolution and Chromatographic Separation Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. A non-enzymatic acylation using a planar-chiral PPY derivative as a catalyst has been developed for the kinetic resolution of 2-substituted indolines. chromatographyonline.comacs.org This method allows for the separation of a variety of indolines, including those with substitution at the 2,3-positions. chromatographyonline.com Dynamic kinetic resolution (DKR) is an even more efficient variation where the racemization of the starting material occurs concurrently with the kinetic resolution, theoretically allowing for a 100% yield of a single enantiomer. nih.gov Palladium-catalyzed asymmetric hydrogenation has been successfully applied in the DKR of racemic 2-substituted indoles to afford chiral indolines. youtube.com

Once a mixture of enantiomers is synthesized, chromatographic separation is a common technique for their isolation. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. chiralpedia.comnih.govresearchgate.netrsc.org This can be achieved through different approaches: using a chiral stationary phase (CSP), a chiral mobile phase additive (CMPA), or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on an achiral column. chiralpedia.comresearchgate.net Polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds, including indole derivatives. asianpubs.orgrsc.org

Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to HPLC for chiral separations. asianpubs.orgnih.govacs.orgmdpi.com Utilizing supercritical carbon dioxide as the mobile phase, SFC offers faster separations and reduced solvent consumption. nih.gov Polysaccharide-based chiral stationary phases have also proven effective in SFC for the baseline separation of indole-3-propanamide enantiomers. asianpubs.org

Table 3: Chromatographic Separation of Dihydroindole Analogues

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Modifier | Application |

| HPLC | Polysaccharide-based | Normal-phase, polar organic, reversed-phase eluents | Separation of dihydropyridine enantiomers rsc.org |

| SFC | Lux Cellulose-4 | CO2/organic modifier | Baseline separation of Indole-3-propanamide enantiomers asianpubs.org |

| HPLC | Not specified | Not specified | Separation of diastereomeric amides for absolute configuration determination nih.gov |

Green Chemistry and Sustainable Synthesis of Dihydroindole Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like dihydroindoles.

Solvent-Free and Aqueous Medium Synthesis

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to improved efficiency, reduced pollution, and lower costs. acs.orgscilit.com For instance, the synthesis of 2,3-disubstituted isoindolin-1-ones, which share a similar heterocyclic core, has been achieved in a one-pot, three-component reaction under solvent-free conditions. rsc.org Similarly, transition metal-free amination of aryl chlorides to produce N-substituted 2,3-dihydroindoles can be performed in the presence of a base without a solvent. researchgate.net

The use of water as a reaction medium is another green alternative to organic solvents. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, another related heterocyclic system, has been efficiently carried out in aqueous media using reverse zinc oxide micelles as a nanoreactor. This method not only avoids organic solvents but also allows for the recycling of the catalyst.

Mechanochemical Approaches

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or ball-milling), is a rapidly growing area of green synthesis. acs.orgscilit.com These reactions are often performed in the absence of a solvent, leading to reduced waste and energy consumption. The synthesis of various N-containing heterocycles, including pyrazoles, oxazoles, and imidazolidines, has been successfully achieved using grinding techniques. acs.orgscilit.com This approach offers advantages such as simple procedures, solvent-free conditions, and high yields. scilit.com The mechanochemical synthesis of new azine derivatives bearing an indole moiety has been reported via the condensation of carbonyl compounds with a hydrazine (B178648) derivative using a grinding method with a catalytic amount of acetic acid. This highlights the potential for applying mechanochemical methods to the synthesis of dihydroindole structures.

Table 4: Green Synthesis Approaches for Dihydroindole Analogues and Related Heterocycles

| Green Approach | Reaction Type | Key Advantages |

| Solvent-Free | One-pot, three-component synthesis of isoindolin-1-ones rsc.org | Reduced waste, high efficiency, operational simplicity. |

| Aqueous Medium | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Use of a non-toxic solvent, catalyst recyclability. |

| Mechanochemistry | Grinding synthesis of N-containing heterocycles acs.orgscilit.com | Solvent-free, energy-efficient, simple work-up, high atom economy. |

| Microwave Irradiation | Synthesis of indole derivatives | Rapid, efficient, environmentally friendly. |

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1h Indol 6 Ylmethanol

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecular systems.

Electronic Structure and Frontier Molecular Orbital Analysis

A DFT study of 2,3-dihydro-1H-indol-6-ylmethanol would provide significant insights into its electronic nature. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a key descriptor of molecular stability and reactivity.

A hypothetical DFT calculation would likely reveal the distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indoline (B122111) core, reflecting the nucleophilic character of these regions. Conversely, the LUMO would likely be distributed over the aromatic system and the hydroxymethyl group, indicating potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and would need to be calculated using appropriate DFT methods.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds. DFT calculations can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.

Predicted ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra. The calculations would account for the electronic environment of each nucleus, providing a detailed picture of the molecular structure.

Similarly, the theoretical IR spectrum would show the characteristic vibrational frequencies of the molecule. Key vibrational modes would include the O-H stretch of the alcohol, the N-H stretch of the indoline, C-H stretches of the aromatic and aliphatic portions, and C-N and C-O stretching frequencies.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | 3650 | Alcohol hydroxyl group |

| N-H Stretch | 3400 | Indoline amine group |

| Aromatic C-H Stretch | 3100-3000 | Aryl C-H bonds |

| Aliphatic C-H Stretch | 2950-2850 | Methylene (B1212753) and methanolic C-H bonds |

| C=C Stretch | 1600-1450 | Aromatic ring vibrations |

| C-O Stretch | 1050 | Alcohol C-O bond |

Note: These are representative frequencies and would be determined with more precision in a formal computational study.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hydroxymethyl group and the puckering of the five-membered ring of the indoline core suggest that this compound can exist in multiple conformations.

Global and Local Minima Identification

A systematic conformational search would be necessary to identify the stable conformers of the molecule. By rotating the key dihedral angles, such as the C-C bond of the hydroxymethyl group and the bonds within the indoline ring, a potential energy surface (PES) can be generated. This surface would reveal the global minimum energy conformation, representing the most stable structure, as well as other local minima corresponding to less stable conformers.

Rotational Barriers and Intramolecular Dynamics

The PES would also provide information on the energy barriers between different conformers. These rotational barriers are critical for understanding the molecule's intramolecular dynamics and the feasibility of interconversion between different conformations at various temperatures.

Intermolecular Interactions and Non-Covalent Bonding

The presence of a hydroxyl group and an N-H group in this compound makes it capable of forming hydrogen bonds, which are crucial intermolecular interactions. Computational studies can model these interactions, providing insights into the molecule's behavior in the solid state and in solution. Analysis of non-covalent interactions, such as hydrogen bonding and van der Waals forces, would help in understanding the packing of molecules in a crystal lattice and their solvation properties.

Hydrogen Bonding Networks (N—H⋯O, O—H⋯O)

The molecular structure of this compound, featuring both an N-H group on the indoline ring and a primary alcohol (CH₂OH) substituent, makes it an ideal candidate for forming robust hydrogen bonding networks. These interactions are critical in determining its crystal packing, solubility, and interactions with biological targets. The two primary types of hydrogen bonds it can form are N—H⋯O and O—H⋯O.

Computational studies on related indole (B1671886) systems have quantified the energetics and geometries of these interactions. For instance, investigations of indole-water complexes using high-level ab initio methods show that the N-H group acts as a strong hydrogen bond donor. aip.orgnih.gov The interaction where the indole N-H donates a hydrogen to the oxygen of a water molecule is significantly more stable than interactions involving the π-system of the ring. aip.orgnih.gov Similarly, the hydroxyl group (O-H) of the methanol (B129727) substituent can act as both a hydrogen bond donor and acceptor, leading to O—H⋯O networks. These interactions are fundamental in the self-assembly of alcohol-containing molecules.

In the solid state, these hydrogen bonds would likely form chains or more complex three-dimensional networks. For example, the N-H of one molecule could bond to the hydroxyl oxygen of a neighboring molecule (N—H⋯O), while the hydroxyl group of the second molecule donates its hydrogen to the oxygen of a third (O—H⋯O), creating a cooperative chain. Quantum Theory of Atoms in Molecules (QTAIM) analysis on similar systems reveals that these interactions are of moderate strength and are primarily electrostatic in nature. dntb.gov.ua

Below is a table summarizing typical interaction energies and bond distances for hydrogen bonds found in related systems, as determined by computational methods.

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Typical H···Acceptor Distance (Å) |

| N—H⋯O | Indoline N-H | Carbonyl/Hydroxyl O | -3.5 to -7.0 | 1.8 to 2.2 |

| O—H⋯O | Hydroxyl O-H | Hydroxyl O | -4.0 to -6.0 | 1.7 to 2.0 |

This table presents representative data compiled from computational studies on analogous indole and alcohol systems.

π-Stacking and C=O⋯π Interactions

The aromatic portion of the indoline ring system in this compound allows it to participate in π-stacking interactions. These non-covalent interactions are crucial for the stabilization of protein structures and the binding of ligands to receptors. mdpi.com Computational studies on indole and its derivatives have shown that parallel-displaced and T-shaped stacking geometries are the most common and energetically favorable. mdpi.comrsc.org In a parallel-displaced arrangement, the centroids of the aromatic rings are offset, which minimizes electrostatic repulsion while maximizing attractive dispersion forces.

Energy decomposition analysis from theoretical calculations reveals that π-stacking interactions are primarily driven by dispersion forces, with a smaller but significant contribution from electrostatics. mdpi.com The substitution pattern on the benzene (B151609) ring can modulate the electrostatic potential and thus influence the strength and geometry of the stacking interaction.

Quantification of Interaction Energies

The precise quantification of non-covalent interaction energies is a key outcome of computational chemistry, enabling a deeper understanding of molecular recognition and supramolecular assembly. High-level quantum mechanical methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit, provide benchmark-quality data for these interactions. rsc.org

For indole-containing dimers, these calculations provide a clear picture of the relative strengths of different interactions. Studies on the indole-benzene dimer, for example, have quantified the interaction energies for various geometries. rsc.org These theoretical benchmarks are invaluable for parameterizing more computationally efficient methods like Density Functional Theory (DFT) with dispersion corrections (DFT-D) or force fields used in molecular dynamics simulations. stackexchange.com

The table below provides a summary of computed interaction energies for different types of non-covalent interactions relevant to the indoline scaffold, based on high-level theoretical calculations on analogous systems.

| Dimer System (Analogous) | Interaction Type | Computational Method | Interaction Energy (kcal/mol) | Reference |

| Indole···Water | Hydrogen Bond (N-H···O) | CCSD(T)/CBS | -5.64 | nih.gov |

| Indole···Benzene | π-Stacking (T-shaped) | CCSD(T)/CBS | -6.21 | rsc.org |

| Benzene···Benzene | π-Stacking (Parallel-displaced) | CCSD(T)/CBS | -2.78 | rsc.org |

| Water···Water | Hydrogen Bond (O-H···O) | DFT/CP | -5.08 | scholarsresearchlibrary.com |

This table presents benchmark or high-level computational data for representative non-covalent interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. For the synthesis of the this compound core, theoretical studies can map out potential reaction pathways, identify key intermediates and transition states, and explain observed product distributions.

Transition State Characterization and Reaction Pathways

The synthesis of an indoline derivative often involves cyclization reactions. Computational chemists use methods like DFT to explore the potential energy surface (PES) of the reaction. smu.edu A key goal is to locate the transition state (TS), which is a first-order saddle point on the PES that connects reactants to products. wikipedia.org The geometry of the TS reveals the precise arrangement of atoms during the bond-forming or bond-breaking event.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. copernicus.org An IRC calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the intended reactant and product intermediates. copernicus.org By piecing together the stationary points (reactants, intermediates, transition states, and products), a complete reaction pathway can be constructed. For example, in the palladium-catalyzed synthesis of indoline derivatives, DFT calculations can identify the transition states for key steps like oxidative addition, migratory insertion, and reductive elimination. rsc.orgacs.org

Energetic Profiles of Key Synthetic Steps

For instance, in the synthesis of indoles via Fischer indolization, computational studies have calculated the activation barriers for the key nih.govnih.gov-sigmatropic rearrangement step, providing insight into how substituents affect the reaction rate. nih.gov Similarly, in metal-catalyzed cyclizations to form indolines, DFT calculations can determine the energetic cost of each step in the catalytic cycle, helping to optimize reaction conditions. nih.govacs.org

The following table shows representative calculated activation energies for key steps in analogous indole/indoline syntheses.

| Reaction Type | Key Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Fischer Indole Synthesis | nih.govnih.gov-Sigmatropic Rearrangement | DFT | ~30-40 |

| Pd-Catalyzed Cyclization | C-N Reductive Elimination | DFT | ~15-25 |

| Rh-Catalyzed C-H Activation | C-H Activation/Cleavage | DFT | ~20-30 |

This table presents typical activation energy ranges from DFT studies on related synthetic methodologies.

Rationalization of Chemoselectivity and Stereoselectivity

Many synthetic routes can potentially yield multiple isomers. Computational modeling is highly effective at explaining and predicting the chemo-, regio-, and stereoselectivity of a reaction. nih.govnih.govresearchgate.net This is achieved by calculating the activation energies for the transition states leading to all possible products. According to transition state theory, the product formed fastest (the kinetic product) is the one whose formation pathway has the lowest activation energy barrier. wikipedia.org

For example, in the Fischer indole synthesis, two different regioisomers can form. Computational studies have shown that the observed product corresponds to the pathway with the lower-energy transition state for the nih.govnih.gov-sigmatropic rearrangement, while the pathway to the unobserved isomer is significantly higher in energy. nih.gov In cases of stereoselectivity, such as asymmetric catalysis, DFT models that include the chiral catalyst can compare the transition state energies for the formation of the (R) and (S) enantiomers. The energy difference between these diastereomeric transition states can be used to predict the enantiomeric excess, often with excellent agreement with experimental results. nih.gov

Chemical Reactivity and Derivatization Strategies of 2,3 Dihydro 1h Indol 6 Ylmethanol

Transformations of the Methanol (B129727) Moiety

The hydroxymethyl group at the C6 position is a versatile handle for introducing a variety of functional groups through oxidation, esterification, etherification, and halogenation.

The primary alcohol of 2,3-dihydro-1H-indol-6-ylmethanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

Aldehyde Formation: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM). This reaction is analogous to the oxidation of other indole-containing alcohols.

Carboxylic Acid Formation: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent), or a two-step process involving ozonolysis followed by an oxidative workup. organic-chemistry.org In some cases, an aldehyde intermediate is first formed and then subsequently oxidized to the carboxylic acid. nih.gov

Table 1: Oxidation Reactions of the Methanol Moiety

| Starting Material | Product | Reagent(s) | Reaction Type |

|---|---|---|---|

| This compound | 2,3-Dihydro-1H-indole-6-carbaldehyde | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | Mild Oxidation |

The hydroxyl group readily participates in reactions to form esters and ethers, which are common modifications in drug discovery programs to alter properties like lipophilicity and metabolic stability.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using a more reactive carboxylic acid derivative like an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). youtube.com

Etherification: The Williamson ether synthesis is a standard method for forming ethers from this substrate. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the corresponding ether. organic-chemistry.org

Table 2: Esterification and Etherification of the Methanol Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | R-COOH, H⁺ catalyst | 2,3-Dihydro-1H-indol-6-ylmethyl ester | Fischer Esterification |

| This compound | R-COCl, Base | 2,3-Dihydro-1H-indol-6-ylmethyl ester | Acylation |

The hydroxyl group can be substituted with a halogen atom, converting it into a more reactive leaving group suitable for subsequent nucleophilic substitution reactions. This transformation creates a reactive benzylic-type halide.

Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used to replace the hydroxyl group with a chlorine atom.

Bromination: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃) are effective for converting the alcohol to the corresponding bromide.

Table 3: Halogenation of the Hydroxyl Group

| Starting Material | Reagent | Product | Halogen |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 6-(Chloromethyl)-2,3-dihydro-1H-indole | Chlorine |

Modifications of the Dihydroindole Nitrogen (N1)

The secondary amine in the dihydroindole ring is nucleophilic and can be readily functionalized through alkylation, acylation, or the strategic introduction of protecting groups to facilitate multi-step syntheses. organic-chemistry.org

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The reactivity can be influenced by the steric and electronic properties of the alkylating agent.

N-Acylation: Acylation of the indoline (B122111) nitrogen is readily accomplished using acyl chlorides or anhydrides, often with a non-nucleophilic base like triethylamine (B128534) or pyridine. The resulting amides are generally stable. N-acetylated indoline derivatives are documented in the literature, demonstrating the feasibility of this transformation. nih.govnih.gov

Table 4: N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent(s) | Product Class | Reaction Type |

|---|---|---|---|

| This compound | R-X, Base | 1-Alkyl-2,3-dihydro-1H-indol-6-ylmethanol | N-Alkylation |

In syntheses requiring modification of the methanol moiety or other parts of the molecule, it is often necessary to temporarily block the reactive N-H group to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. organic-chemistry.org

Common protecting groups for the indoline nitrogen include:

Carbamates: The tert-butoxycarbonyl (Boc) group is widely used. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). organic-chemistry.org

Sulfonamides: The tosyl (Ts) group, introduced using tosyl chloride (TsCl), forms a stable sulfonamide. However, its removal requires harsh conditions, such as strong acid or reducing agents like sodium in liquid ammonia. wikipedia.org The nosyl (Ns) group offers an alternative that can be cleaved under milder conditions with thiol nucleophiles. researchgate.net

Benzyl (Bn) Group: Introduced via reaction with benzyl bromide (BnBr), the benzyl group is robust but can be removed under neutral conditions via catalytic hydrogenolysis, a method that may also affect other reducible functional groups in the molecule. researchgate.net

The use of different protecting groups with distinct cleavage conditions allows for "orthogonal protection," enabling the selective deprotection of one functional group while another remains protected. organic-chemistry.orgwikipedia.org

Table 5: Common Protecting Group Strategies for the Dihydroindole Nitrogen

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Feature |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) organic-chemistry.org | Acid-labile, stable to base and hydrogenolysis. |

| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Strong acid (HBr, H₂SO₄) or strong reducing agents wikipedia.org | Very stable, requires harsh removal conditions. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2,3-dimethyl-1H-indol-5-yl)methanol |

| 2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester |

| 1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid, methyl ester |

| N-(2,3-dihydro-1H-indol-6-ylmethyl)acetamide |

| 2,3-Dihydro-1H-indole-6-carbaldehyde |

| 2,3-Dihydro-1H-indole-6-carboxylic acid |

| Pyridinium Chlorochromate (PCC) |

| Dess-Martin Periodinane (DMP) |

| Dichloromethane (DCM) |

| Potassium permanganate |

| Chromium trioxide |

| Sulfuric acid |

| Acyl chloride |

| Pyridine |

| Triethylamine |

| Sodium hydride |

| Methyl iodide |

| Benzyl bromide |

| 6-(Alkoxymethyl)-2,3-dihydro-1H-indole |

| Thionyl chloride |

| Phosphorus pentachloride |

| 6-(Chloromethyl)-2,3-dihydro-1H-indole |

| Phosphorus tribromide |

| Carbon tetrabromide |

| Triphenylphosphine |

| 6-(Bromomethyl)-2,3-dihydro-1H-indole |

| 1-Alkyl-2,3-dihydro-1H-indol-6-ylmethanol |

| 1-Acyl-2,3-dihydro-1H-indol-6-ylmethanol |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Tosyl chloride |

| Sodium |

| Ammonia |

| Nosyl chloride |

2,3 Dihydro 1h Indol 6 Ylmethanol As a Key Synthetic Intermediate

Role in the Construction of Polycyclic Heterocyclic Systems

The strategic placement of the hydroxymethyl group at the 6-position of the indoline (B122111) ring system makes 2,3-dihydro-1H-indol-6-ylmethanol an ideal starting material for the synthesis of intricate polycyclic heterocyclic systems. The hydroxyl functionality can be readily transformed into various other functional groups, such as halides or tosylates, to facilitate intramolecular cyclization reactions. These reactions can lead to the formation of additional rings fused to the indoline core, thereby generating novel and complex heterocyclic frameworks.

For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation reactions with suitable nucleophiles to construct new heterocyclic rings. Furthermore, the nitrogen atom of the indoline ring can be involved in cyclization reactions, leading to the formation of bridged or fused ring systems. The ability to selectively functionalize both the hydroxyl group and the indoline nitrogen provides chemists with a powerful tool for the synthesis of diverse and structurally complex polycyclic compounds.

Precursor in the Development of Complex Indoline-Based Scaffolds

The development of complex molecular scaffolds is a cornerstone of modern drug discovery and materials science. This compound serves as a crucial precursor for the elaboration of intricate indoline-based scaffolds. The inherent reactivity of the hydroxymethyl group allows for its conversion into a variety of functionalities, which can then be used to append different molecular fragments or to initiate further synthetic transformations.

A notable example is the use of this intermediate in the synthesis of fused indoline-based scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.it These complex structures are generated through cycloaddition reactions where the indoline core, derived from precursors like this compound, acts as a key component. The substituent pattern on the indoline ring can influence the reaction's chemoselectivity, leading to either [4+2] or [3+2] cycloaddition products. polimi.it

The versatility of this compound as a precursor is further highlighted by its application in the synthesis of various substituted indolines. The hydroxymethyl group can be modified to introduce different substituents, thereby creating a library of indoline derivatives with diverse chemical properties. This approach is instrumental in the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. nih.gov The this compound scaffold is well-suited for DOS approaches due to its multiple points of diversification. The hydroxyl group, the aromatic ring, and the nitrogen atom of the indoline core can all be selectively functionalized to create a wide range of analogs.

One common strategy involves a "build/couple/pair" approach, where the indoline scaffold is first "built" and then "coupled" with various building blocks, followed by a "pairing" step to generate the final library of compounds. For example, the hydroxymethyl group can be oxidized to an aldehyde and then subjected to a variety of condensation or multicomponent reactions to introduce diversity. The indoline nitrogen can be acylated, alkylated, or arylated with a diverse set of reagents. Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions.

The combination of these diversification strategies allows for the creation of large and structurally complex libraries of indoline-based compounds from a single, readily accessible starting material. nih.gov This approach significantly accelerates the discovery of new biologically active molecules. nih.gov

| Diversification Point | Potential Modifications | Resulting Functionality |

| C6-Hydroxymethyl Group | Oxidation, Etherification, Esterification, Halogenation | Aldehyde, Ketone, Ether, Ester, Halide |

| Indoline Nitrogen | Acylation, Alkylation, Arylation, Sulfonylation | Amide, Amine, Arylamine, Sulfonamide |

| Aromatic Ring | Halogenation, Nitration, Friedel-Crafts Acylation/Alkylation | Halogenated, Nitrated, Acylated, Alkylated Indolines |

Applications in Building Block Synthesis for Complex Molecular Architectures

Beyond its direct use in the synthesis of bioactive molecules, this compound also serves as a valuable building block for the construction of more complex molecular architectures. semanticscholar.org Its functional handles allow for its incorporation into larger, multi-component systems. elsevierpure.com

For example, the hydroxymethyl group can be converted to a boronic acid or a stannane, which can then be used in cross-coupling reactions to link the indoline scaffold to other molecular fragments. Similarly, the indoline nitrogen can be functionalized with a reactive group that allows for its attachment to a solid support or a larger molecular assembly.

The ability to use this compound as a modular building block has proven to be highly advantageous in the construction of complex natural product analogs and other intricate molecular systems. nih.gov This approach allows for a convergent and efficient synthesis of target molecules that would be difficult to access through linear synthetic routes. semanticscholar.org

Future Research Directions and Unexplored Avenues for 2,3 Dihydro 1h Indol 6 Ylmethanol

Development of Novel and Efficient Synthetic Methodologies

While methods for the synthesis of the indoline (B122111) core exist, the development of novel and more efficient strategies remains a key area of research. organic-chemistry.org Current approaches often involve multi-step sequences, which can be time-consuming and generate significant waste. Future research should focus on the following:

Catalytic C-H Functionalization: Direct and regioselective functionalization of the indoline core's C-H bonds offers a more atom-economical approach to synthesis. organic-chemistry.org Research into novel transition-metal catalysts (e.g., palladium, iridium) or metal-free systems could lead to more direct routes to 2,3-dihydro-1H-indol-6-ylmethanol and its derivatives. organic-chemistry.orgorganic-chemistry.org

Reductive Cyclization Reactions: Exploring new reductive cyclization strategies from readily available starting materials, such as substituted nitroarenes, can provide more efficient pathways to the indoline ring system. mdpi.com

Biocatalysis: The use of enzymes to catalyze the synthesis of indoline derivatives is a promising green chemistry approach. nih.gov Future work could involve screening for or engineering enzymes that can perform key transformations in the synthesis of this compound with high stereoselectivity.

A comparison of potential synthetic strategies is presented in Table 7.1.

Table 7.1: Comparison of Synthetic Strategies for Indoline Derivatives

| Synthetic Strategy | Advantages | Potential Challenges |

| Catalytic C-H Functionalization | High atom economy, potential for direct synthesis. | Regioselectivity control, catalyst cost and sensitivity. |

| Reductive Cyclization | Utilizes readily available starting materials. | May require harsh reducing agents, potential for side reactions. |

| Biocatalysis | High selectivity, environmentally friendly conditions. | Enzyme stability and availability, substrate scope limitations. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.gov The integration of the synthesis of this compound and its derivatives with flow chemistry platforms is a key future direction. epa.govnih.govsciprofiles.com

Continuous Flow Hydrogenation: The reduction of an appropriate indole (B1671886) precursor to the corresponding indoline can be efficiently performed in a continuous flow setup, often with improved yield and safety compared to batch hydrogenation. mdpi.comepa.gov

Automated Derivatization: Automated synthesis platforms can be employed for the rapid generation of a library of derivatives from the this compound scaffold. This would accelerate the drug discovery process by allowing for the efficient exploration of structure-activity relationships. nih.gov

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, Cryo-EM)

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for understanding their biological activity. While standard techniques like solution-state NMR and X-ray crystallography are valuable, advanced methods can provide deeper insights.

Solid-State NMR (ssNMR): For derivatives that are difficult to crystallize or are amorphous, ssNMR can provide detailed structural information, including intermolecular interactions and polymorphism. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): For larger biomolecular complexes involving derivatives of this compound, cryo-EM can be a powerful tool to visualize the binding mode and conformational changes of the target protein. nih.govnih.gov This is particularly relevant for understanding the mechanism of action of bioactive compounds.

Theoretical Predictions and Experimental Validations in Reaction Discovery

Computational chemistry plays an increasingly important role in predicting reaction outcomes and guiding synthetic efforts. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways and transition states for the synthesis and derivatization of this compound. polimi.itcopernicus.org This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Machine Learning (ML) in Synthesis: ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, accelerating the discovery of novel synthetic routes to functionalized indolines.

Innovations in Derivatization and Scaffold Functionalization

The versatility of the this compound scaffold allows for a wide range of derivatization possibilities. acs.orgmdpi.com Future research should focus on innovative functionalization strategies to access novel chemical space.

Late-Stage Functionalization: Developing methods for the selective modification of complex molecules containing the indoline core at a late stage of the synthesis is highly desirable. This allows for the rapid diversification of lead compounds.

Scaffold Hopping: Computational and synthetic efforts can be combined to replace the indoline scaffold with other bioisosteric groups, leading to the discovery of new classes of compounds with similar biological activities but potentially improved properties.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in various scientific disciplines.

Q & A

Q. What synthetic routes are available for preparing 2,3-dihydro-1H-indol-6-ylmethanol, and how can purity be optimized?

Synthesis typically involves functionalization of the indole core. For example, reductive alkylation or hydroxylation of pre-functionalized indole derivatives can yield the target compound. A regioselective approach using green chemistry principles (e.g., microwave-assisted synthesis or catalytic hydrogenation) minimizes byproducts . Purification methods include:

- Column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization in ethanol or methanol for thermally stable batches.

- HPLC for high-purity requirements (≥98%), using C18 columns and acetonitrile/water mobile phases .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR confirm hydrogen environments and carbon connectivity. Look for characteristic shifts: indolic NH (~10–12 ppm) and methanol protons (~1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass: ~177.1 g/mol) .

- Computational Tools : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and electronic properties. Software like Gaussian or ORCA can model hydrogen bonding and stability .

Q. What safety protocols are critical during experimental handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste Disposal : Segregate organic waste containing indole derivatives and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

| Parameter | Optimization Strategy |

|---|---|

| Catalyst | Screen Pd/C, PtO₂, or enzymes for regioselectivity |

| Solvent | Test polar aprotic solvents (DMF, DMSO) vs. ethanol |

| Temperature | Use microwave reactors (80–120°C) to reduce time |

| pH Control | Maintain pH 7–8 with buffers (e.g., phosphate) |

Monitor reaction progress via TLC or in-situ FTIR. For unstable intermediates, employ low-temperature (−20°C) quenching .

Q. What strategies address data contradictions in cytotoxicity assays involving this compound?

The sulforhodamine B (SRB) assay is recommended for cytotoxicity screening due to its linear correlation with cell count and protein content . Key steps:

Fixation : Treat cells with trichloroacetic acid (10% w/v).

Staining : Use 0.4% SRB in 1% acetic acid (30-minute incubation).

Data Normalization : Express results as % viability relative to controls.

For contradictory results:

Q. How do computational models predict physicochemical properties, and what are their limitations?

Limitations include inaccuracies in modeling tautomeric forms or solvent effects. Validate predictions with experimental HPLC retention times or shake-flask solubility tests .

Data Analysis and Interpretation

Q. How can researchers resolve discrepancies between computational and experimental spectral data?

Q. What methodologies ensure reproducibility in pharmacological studies?

- Standardized Protocols : Document solvent purity, cell passage numbers, and incubation times.

- Reference Standards : Use commercially available indole derivatives (e.g., 1-methylindole) as internal controls.

- Open Data Practices : Share raw spectra and assay data via repositories like Zenodo to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.